7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one
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Overview
Description
7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as 3-ethyl-1,5-naphthyridine.
Acetylation: Introduction of the acetyl group at the 7-position using acetyl chloride or acetic anhydride in the presence of a catalyst like aluminum chloride.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalyst Selection: Use of efficient and reusable catalysts.
Reaction Optimization: Optimization of temperature, pressure, and solvent to maximize yield and purity.
Purification: Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the acetyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Possible applications in materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound with a similar fused ring system.
7-Acetyl-1,5-naphthyridine: Lacks the ethyl group at the 3-position.
3-Ethyl-1,5-naphthyridine: Lacks the acetyl group at the 7-position.
Uniqueness
7-Acetyl-3-ethyl-1,5-naphthyridin-2(1H)-one is unique due to the presence of both the acetyl and ethyl groups, which may confer specific chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
7-acetyl-3-ethyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-3-8-4-10-11(14-12(8)16)5-9(6-13-10)7(2)15/h4-6H,3H2,1-2H3,(H,14,16) |
InChI Key |
XIAFOSVKNMIUAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)C(=O)C)NC1=O |
Origin of Product |
United States |
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